tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride

Lipophilicity Permeability Drug-likeness

Unlike the free‑base oil (CAS 886766‑22‑9) or unprotected 1‑trifluoroethyl analogs, this solid hydrochloride salt delivers orthogonal N1‑Boc protection for BTK kinase inhibitor programs. The 2‑position regiochemistry is patent‑validated for BTK active‑site binding. Boc removal under mild acid conditions preserves the metabolically stable CF₃CH₂– side chain. Solid form eliminates weighing variability in automated 96‑well plate preparation (≥95% purity).

Molecular Formula C11H20ClF3N2O2
Molecular Weight 304.74
CAS No. 2375267-81-3
Cat. No. B2816766
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride
CAS2375267-81-3
Molecular FormulaC11H20ClF3N2O2
Molecular Weight304.74
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCNCC1CC(F)(F)F.Cl
InChIInChI=1S/C11H19F3N2O2.ClH/c1-10(2,3)18-9(17)16-5-4-15-7-8(16)6-11(12,13)14;/h8,15H,4-7H2,1-3H3;1H
InChIKeyZKSLLOZHTZLEJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride (CAS 2375267-81-3) – Procurement-Relevant Profile for a Protected Piperazine Building Block


tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride (CAS 2375267-81-3) is a racemic, N‑Boc‑protected, 2‑trifluoroethyl‑substituted piperazine hydrochloride salt . The molecule integrates a lipophilic and metabolically robust trifluoroethyl side‑chain with an acid‑labile Boc protecting group, making it a protected intermediate for multi‑step medicinal chemistry campaigns [1]. The free‑base form (CAS 886766‑22‑9) is an oil, whereas the hydrochloride salt is a solid that offers practical handling advantages during weighing, dissolution, and purification .

Why Unprotected 1‑Regioisomer Analogs Cannot Replace tert‑Butyl 2‑(2,2,2‑trifluoroethyl)piperazine-1-carboxylate hydrochloride


Substituting CAS 2375267‑81‑3 with a simpler piperazine analog—such as 1‑(2,2,2‑trifluoroethyl)piperazine (CAS 13349‑90‑1) or its hydrochloride salt (CAS 195447‑63‑3)—immediately forfeits the orthogonal Boc protection strategy, forcing downstream re‑optimization of protecting‑group sequences . The 2‑position substitution pattern yields a computed TPSA of 41.6 Ų versus 24.1 Ų for the corresponding 2‑(trifluoroethyl) free base, altering passive permeability and P‑gp recognition [1]. The hydrochloride salt form (MW 304.74 g/mol) provides defined solid‑state stoichiometry compared to the free‑base oil (MW 268.28 g/mol), eliminating variability in salt‑form conversion steps . These orthogonal chemoselectivity, regioisomeric, and solid‑form handling advantages are not accessible with off‑the‑shelf 1‑trifluoroethyl derivatives.

Quantitative Evidence Differentiating tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride from Closest Analogs


Boc-Protected vs. Unprotected Free Base: LogD Shift Mediates Solubility–Permeability Balance

The target compound in its free-base Boc-protected form (CAS 886766-22-9) has a computed XLogP of 2.0, whereas the corresponding unprotected 2-(2,2,2-trifluoroethyl)piperazine free base (CAS 910444-24-5) has an XLogP of 0.7 . Similarly, the (2S)-unprotected enantiomer displays a LogD at pH 7.4 of -1.70 and a Log D at pH 5.5 of -3.03, indicating pronounced aqueous solubility that can limit passive membrane permeation [1]. The Boc group increases lipophilicity by approximately +1.3 log units relative to the unprotected analog, placing the protected intermediate in the more favorable LogD 1–3 window for cellular permeability while retaining the option for quantitative Boc deprotection under mild acidic conditions.

Lipophilicity Permeability Drug-likeness

Regioisomeric Differentiation: 2-Position vs. 4-Position Boc-Protected Analogs Exhibit Divergent pKa and PSA Signatures

The 2-(trifluoroethyl) Boc-protected isomer (CAS 886766-22-9) has a computed TPSA of 41.6 Ų, whereas the 4-substituted counterpart tert-butyl 4-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 692058-21-2) shares the same TPSA due to identical molecular formula but differs in steric and electronic environment at the basic nitrogen . The regioisomeric 3‑substituted variant tert-butyl 3-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 886766-19-4) displays a computed pKa of 9.61, significantly higher than the predicted pKa of 8.65 for the unprotected (R)-2-(trifluoroethyl)piperazine . The 2‑position substitution places the electron‑withdrawing CF₃ group closer to the protected N1 nitrogen, reducing the basicity of the Boc‑bearing nitrogen and altering Boc‑deprotection kinetics under acidic conditions.

pKa Polar surface area CNS drug design

Hydrochloride Salt vs. Free Base Boc Intermediate: Solid-Form Handling and Physical State Differentiation

The free base tert-butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate (CAS 886766-22-9; MW 268.28 g/mol) is described as a colorless oil at ambient conditions [1]. The hydrochloride salt (CAS 2375267-81-3; MW 304.74 g/mol) is a solid with defined melting characteristics, enabling accurate gravimetric dispensing for parallel synthesis and reaction scale‑up . The salt form also provides an inherent purity checkpoint: the minimum purity specification is ≥95% (HPLC), comparable to the 95–98% typical for the free base, but the solid‑state form reduces solvent entrapment and oxidative degradation during storage compared to the oil .

Salt form selection Solid-state properties Weighing accuracy

Commercial Availability at Differentiated Purity Grades: ≥95% vs. NLT 98% for Discovery vs. Process Chemistry

Commercial vendors supply CAS 2375267-81-3 at a minimum purity of 95% (CymitQuimica, Biosynth) . In contrast, the free-base Boc-protected enantiopure (S)- and (R)- forms (CAS 1240582-25-5 and 1240586-07-5) are available at NLT 98% purity, as specified by Synblock and MolCore for process‑chemistry applications . This purity differential reflects the synthetic accessibility of the racemic hydrochloride salt versus the enantiopure intermediates, allowing budget‑sensitive discovery programs to procure the racemate at 95% purity for library synthesis while process‑development teams can source the enantiopure material at >98% for IND‑enabling studies.

Purity specification Procurement Process chemistry

Metabolic Stability Rationale: CF₃–CH₂ Bond Strength Provides Intrinsic Protection Against Oxidative N‑Dealkylation Relative to Methyl or Ethyl Piperazine Congeners

The 2,2,2‑trifluoroethyl substituent contains strong C–F bonds with a bond dissociation energy of approximately 116 kcal/mol, which resist cytochrome P450‑mediated oxidative metabolism far more effectively than the C–H bonds in methyl or ethyl piperazine analogs (BDE ≈ 98–105 kcal/mol) . This class‑level property is documented across trifluoroethyl‑containing piperazine derivatives and is invoked in patent literature as a rationale for incorporating the CF₃CH₂– group to improve metabolic half‑life [1]. While direct microsomal stability data for CAS 2375267‑81‑3 are not publicly available, the physical‑chemical basis predicts a significantly slower rate of N‑dealkylation compared to the corresponding N‑ethyl piperazine analog.

Metabolic stability C–F bond Oxidative metabolism

Regiochemical Specificity in BTK and Kinase Inhibitor Patents: 2‑Trifluoroethyl Piperazine as a Privileged Fragment

Patent literature for alkylated piperazine BTK inhibitors specifically exemplifies 2‑(2,2,2‑trifluoroethyl)‑substituted piperazine templates, distinguishing them from the more common 1‑ and 4‑substituted congeners [1][2]. A representative patent (KR-20110084200-A) describes substituted piperazine compounds where the 2‑trifluoroethyl motif is retained as a critical pharmacophoric element for BTK active‑site binding, demonstrating that the 2‑position regiochemistry is synthetically validated in kinase drug discovery programs . The Boc‑protected hydrochloride salt (CAS 2375267‑81‑3) serves as the direct intermediate for synthesizing these patented kinase inhibitor series.

BTK inhibitor Kinase inhibitor Privileged scaffold

High‑Value Application Scenarios for tert‑Butyl 2‑(2,2,2‑trifluoroethyl)piperazine-1-carboxylate hydrochloride Based on Verified Differentiation Evidence


Kinase Inhibitor Lead Optimization Requiring Chemoselective Boc Deprotection

Programs synthesizing BTK or related kinase inhibitors based on 2‑trifluoroethyl piperazine scaffolds require orthogonal protection of the piperazine N1 nitrogen. The Boc group can be removed under mild acidic conditions (TFA/DCM or HCl/dioxane) without affecting the acid‑stable trifluoroethyl side chain, a chemoselectivity profile not available with unprotected piperazine building blocks . The 2‑position regiochemistry is specifically validated in patent exemplifications for BTK active‑site binding [1].

Parallel Medicinal Chemistry Library Synthesis Where Solid‑Form Handling Reduces Robotic Dispensing Error

The hydrochloride salt is a solid at ambient temperature, unlike the free‑base oil (CAS 886766‑22‑9) [2]. For automated liquid‑handling or solid‑dispensing platforms preparing >96‑well plates of analogs, the solid form improves gravimetric accuracy for sub‑milligram quantities, directly reducing well‑to‑well variability in concentration‑response assays. The measured purity specification of ≥95% provides acceptable input quality for primary screening .

CNS‑Targeted Programs Requiring TPSA‑Controlled BBB Penetration with Metabolic Stability

The trifluoroethyl group provides C–F bond‑derived resistance to oxidative N‑dealkylation (class‑level effect), while the Boc‑protected form retains a TPSA of 41.6 Ų, below the typical 60–70 Ų threshold for passive blood‑brain barrier permeation . After Boc deprotection, the resulting secondary amine can be functionalized to fine‑tune TPSA within the CNS drug‑like space (PSA < 70 Ų, LogD 1–3), leveraging the intrinsic metabolic stability of the CF₃CH₂– motif.

Process Chemistry Scale‑Up Campaigns Transitioning from Racemate (≥95%) to Enantiopure Intermediate (NLT 98%)

Discovery teams can initially purchase the racemic hydrochloride salt (CAS 2375267‑81‑3) at ≥95% purity for cost‑effective SAR exploration. Upon identifying a lead enantiomer, the program can transition to enantiopure (S)‑ or (R)‑Boc intermediates (CAS 1240582‑25‑5 or 1240586‑07‑5) at NLT 98% purity for IND‑enabling toxicology and process validation . This procurement pathway minimizes upfront chiral chromatography costs while ensuring regulatory‑grade purity for development.

Quote Request

Request a Quote for tert-Butyl 2-(2,2,2-trifluoroethyl)piperazine-1-carboxylate hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.